3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid
CAS No.: 1182239-01-5
Cat. No.: VC11716998
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182239-01-5 |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | 3-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C16H23NO4/c1-12-5-7-13(8-6-12)11-17(10-9-14(18)19)15(20)21-16(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,19) |
| Standard InChI Key | CITLJMGWMFSMPR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identification and Properties
Structural and Molecular Characteristics
The IUPAC name of the compound is 3-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. Its SMILES representation, CC1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OC(C)(C)C, delineates the connectivity of the 4-methylbenzyl group attached to a nitrogen atom, which is further bonded to a Boc group and a propanoic acid chain. The InChIKey, CITLJMGWMFSMPR-UHFFFAOYSA-N, provides a unique identifier for its stereochemical and structural features.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1182239-01-5 | |
| Molecular Formula | C₁₆H₂₃NO₄ | |
| Molecular Weight | 293.36 g/mol | |
| IUPAC Name | 3-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
| SMILES | CC1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OC(C)(C)C | |
| InChIKey | CITLJMGWMFSMPR-UHFFFAOYSA-N |
Physical and Spectral Data
No experimental data on melting point, boiling point, or solubility are available in the provided sources. The compound’s logP (partition coefficient) and pKa values, critical for predicting solubility and reactivity, remain uncharacterized. Fourier-transform infrared (FT-IR) or nuclear magnetic resonance (NMR) spectra are also absent, highlighting gaps in its analytical profile.
Molecular Structure and Stereochemistry
The molecule comprises three distinct regions:
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Boc Protecting Group: The tert-butoxycarbonyl moiety is a staple in peptide synthesis, shielding amine groups during reactions .
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4-Methylbenzyl Substituent: This aromatic group may enhance lipophilicity, potentially influencing membrane permeability in bioactive molecules.
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Propanoic Acid Chain: The carboxylic acid terminus enables conjugation reactions or salt formation, aiding solubility in aqueous media.
The nitrogen center adopts a tetrahedral geometry, with the Boc and 4-methylbenzyl groups occupying two valence positions. The absence of stereochemical data (e.g., enantiomeric purity) suggests the compound is likely synthesized as a racemic mixture or with undefined configuration.
Synthesis and Manufacturing
Hypothesized Synthetic Routes
While no direct synthesis protocols are documented for this compound, analogous Boc-protected amino acids suggest a multi-step approach:
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Alkylation of Amine: Reacting 3-aminopropanoic acid with 4-methylbenzyl bromide could yield 3-[(4-methylphenyl)methyl]aminopropanoic acid.
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Boc Protection: Treating the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine would install the Boc group .
Table 2: Proposed Reagents and Conditions
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Alkylation | 4-Methylbenzyl bromide, DMF, 80°C |
| 2 | Boc Protection | Boc anhydride, Et₃N, THF, 0°C→rt |
Challenges in Optimization
Side reactions, such as over-alkylation or Boc group hydrolysis, may necessitate careful stoichiometric control and inert atmospheres. Purification via column chromatography or recrystallization would be critical to isolate the target compound .
Analytical Characterization
Recommended Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR could confirm the presence of the Boc group (tert-butyl signals at δ ~1.3 ppm) and 4-methylbenzyl protons (aromatic peaks at δ ~7.1 ppm).
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Mass Spectrometry: High-resolution MS (HRMS) would verify the molecular ion ([M+H]⁺ expected at m/z 294.36).
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HPLC Purity Analysis: Reverse-phase chromatography using a C18 column and UV detection at 254 nm could assess purity .
Future Research Directions
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Synthetic Optimization: Screen catalysts (e.g., InCl₃) or green solvents to improve yield and reduce waste.
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Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibition activity in vitro.
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ADMET Studies: Predict absorption, distribution, metabolism, excretion, and toxicity via computational models.
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Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.
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